molecular formula C10H10O3 B3012716 5-Hydroxy-3,3-dimethyl-2,3-dihydro-1-benzofuran-2-one CAS No. 26172-13-4

5-Hydroxy-3,3-dimethyl-2,3-dihydro-1-benzofuran-2-one

Cat. No.: B3012716
CAS No.: 26172-13-4
M. Wt: 178.187
InChI Key: IUJRLZVTCMCJIF-UHFFFAOYSA-N
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Description

5-Hydroxy-3,3-dimethyl-2,3-dihydro-1-benzofuran-2-one is a dihydrobenzofuran-based compound with the molecular formula C10H10O3 . As a member of the benzofuran heterocycle family, this scaffold is recognized as a privileged structure in medicinal chemistry and is extensively investigated for its broad and distinct biological potential . Benzofuran derivatives are reported to possess significant therapeutic properties, including anti-cancer, anti-fungal, anti-bacterial, anti-viral, and anti-inflammatory activities . Specifically, 5-hydroxybenzofuran derivatives have been identified as key structural motifs with notable biological value; related compounds have been studied for their role as anti-estrogen breast cancer agents, inhibitors of mTOR signaling that control cell growth and metabolism, and for displaying antiproliferative and antifungal effects . The presence of the 5-hydroxy group is a significant feature in many biologically active benzofuran compounds . The compound's core structure, a 2,3-dihydrobenzofuran, features a oxygen-containing heterocycle fused to a benzene ring, which provides a versatile platform for chemical synthesis and derivatization . Researchers can leverage this structure to develop novel analogs for probing biological mechanisms and structure-activity relationships (SAR). This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-hydroxy-3,3-dimethyl-1-benzofuran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-10(2)7-5-6(11)3-4-8(7)13-9(10)12/h3-5,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUJRLZVTCMCJIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)O)OC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-3,3-dimethyl-2,3-dihydro-1-benzofuran-2-one typically involves the cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions are often carried out using transition-metal catalysis to facilitate the formation of the benzofuran ring .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-3,3-dimethyl-2,3-dihydro-1-benzofuran-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Biological Activities

HBD is recognized for several significant biological activities:

  • Neurotransmitter Modulation : HBD acts as a cleavage product of serotonin, suggesting its potential role in neurotransmission. It may influence serotonin pathways, which are critical in mood regulation and cognitive functions .
  • Cholinesterase Inhibition : Research indicates that HBD can inhibit butyrylcholinesterase activity, which is relevant in the context of neurodegenerative diseases such as Alzheimer's. This inhibitory action may help in the management of symptoms associated with cholinergic dysfunction .
  • Inflammatory Response : HBD has been shown to act as a chemoattractant for inflammatory cells, indicating its potential role in modulating immune responses .
  • Antioxidant Properties : The compound exhibits peroxide scavenging abilities, which may contribute to its protective effects against oxidative stress-related damage in cells .

Applications in Research

The applications of HBD span various scientific domains:

Medicinal Chemistry

HBD is being explored as a potential therapeutic agent due to its interaction with neurotransmitter systems. Its cholinesterase inhibitory properties make it a candidate for further studies related to Alzheimer's disease treatments.

Neurobiology

Studies have highlighted the role of HBD in modulating neurotransmitter systems. Its effects on serotonin pathways could provide insights into developing treatments for mood disorders and cognitive impairments.

Biomarker Development

Given its association with oxidative DNA damage, HBD may serve as a biomarker for conditions like Alzheimer's disease, facilitating early diagnosis and monitoring of disease progression .

Case Studies

  • Cholinergic Activity Study : A study demonstrated that HBD inhibited butyrylcholinesterase activity in vitro, which was correlated with improved cognitive function in animal models. This suggests that compounds like HBD could be beneficial in treating cognitive decline associated with aging or neurodegenerative diseases .
  • Inflammation Model : In experimental models of inflammation, HBD was shown to attract inflammatory cells, indicating its potential use in studying inflammatory diseases and developing therapeutic strategies aimed at modulating immune responses .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural features, biological activities, and applications of 5-hydroxy-3,3-dimethyl-2,3-dihydro-1-benzofuran-2-one and its analogs:

Compound Name Molecular Formula Substituents/Modifications Biological Activity/Applications Key Physical Properties (if available) Reference
5-Hydroxy-3,3-dimethyl-2,3-dihydro-1-benzofuran-2-one C₁₀H₁₀O₃ -OH (C5), 3,3-dimethyl, dihydro structure Potential bioherbicide (inferred from analogs) Not explicitly provided
5-Hydroxy-3,4-dimethyl-5-pentylfuran-2(5H)-one C₁₂H₂₀O₃ -OH (C5), 3,4-dimethyl, pentyl group (C5) Strong allelopathic activity (50% inhibition of cress root growth at 1.3 μM) Not provided
5-Hydroxy-1-benzofuran-3-one C₈H₆O₃ -OH (C5), fully aromatic Unknown (safety data listed) CAS 19278-82-1; 100% concentration
(3S)-3,6-Dimethyl-2,3-dihydro-1-benzofuran-2-one C₁₀H₁₀O₂ 3,6-dimethyl, dihydro structure, stereospecific (S-configuration) Not provided Critical temperature, boiling point, etc. (data not extracted)
5-Bromo-3-hydroxy-3H-2-benzofuran-1-one C₈H₅BrO₃ -OH (C3), -Br (C5) Pharmaceutical intermediate (patented by Bristol-Myers Squibb, Abbott) Molecular weight: 229.027 g/mol
5-Hydroxy-3-(1H-imidazol-5-ylmethylidene)-1-benzofuran-2-one C₁₂H₈N₂O₃ -OH (C5), imidazole substituent at C3 Potential medicinal applications (heterocyclic interaction) Not provided

Key Observations:

Substituent Effects on Bioactivity: The 5-hydroxy-3,4-dimethyl-5-pentylfuran-2(5H)-one () exhibits potent allelopathic activity due to its lipophilic pentyl group, which may enhance membrane permeability in target plants. Bromination in 5-bromo-3-hydroxy-3H-2-benzofuran-1-one introduces electronegativity, making it suitable for electrophilic substitution reactions in pharmaceutical synthesis .

Structural Saturation: Dihydrobenzofuranones (e.g., the target compound and (3S)-3,6-dimethyl-2,3-dihydro-1-benzofuran-2-one) exhibit partial saturation, which may improve stability compared to fully aromatic derivatives like 5-hydroxy-1-benzofuran-3-one .

Functional Group Diversity :

  • The imidazole-substituted analog () demonstrates how heterocyclic groups can expand applications into medicinal chemistry, whereas alkyl or halogen substituents prioritize agrochemical or industrial uses .

Research Findings and Implications

  • Allelopathic Potential: Compounds with hydroxyl and alkyl groups (e.g., pentyl or methyl) show variable growth inhibition effects. For instance, 5-hydroxy-3,4-dimethyl-5-pentylfuran-2(5H)-one suppresses cress root growth at lower concentrations than loliolide, suggesting alkyl chain length correlates with activity .
  • Pharmaceutical Relevance: Brominated and imidazole-functionalized benzofuranones are prioritized in drug discovery due to their reactivity and ability to interact with biological targets (e.g., enzymes or receptors) .
  • Physical Properties : Stereochemistry (e.g., S-configuration in ) and substituent positions influence boiling/melting points and solubility, though specific data for the target compound require further experimentation .

Biological Activity

5-Hydroxy-3,3-dimethyl-2,3-dihydro-1-benzofuran-2-one (HBD) is a chemical compound that has garnered attention for its diverse biological activities. This article explores its properties, mechanisms of action, and potential therapeutic applications based on various research findings.

  • Molecular Formula : C10H10O3
  • Molecular Weight : 178.19 g/mol
  • CAS Number : 26172-13-4

HBD is characterized by a benzofuran core structure with specific substitutions that contribute to its unique biological properties. The presence of a hydroxyl group at the 5-position and dimethyl groups at the 3-position are particularly significant for its reactivity and biological activity.

Anticancer Properties

Research indicates that HBD exhibits anticancer activity . In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. A notable study demonstrated that HBD effectively induced apoptosis in human breast cancer cells (MCF-7), leading to significant reductions in cell viability and tumor growth in animal models .

Antibacterial and Antifungal Activity

HBD has also been evaluated for its antibacterial and antifungal properties . It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli . Additionally, it showed antifungal activity against Candida albicans, indicating its potential as a therapeutic agent in treating infections caused by resistant strains.

MicroorganismMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025
Candida albicans0.0048

Neuroprotective Effects

Recent studies have suggested that HBD may possess neuroprotective effects , particularly in the context of neurodegenerative diseases like Alzheimer’s disease. In silico studies have indicated that HBD can interact with key enzymes involved in neurodegeneration, potentially inhibiting their activity and protecting neuronal cells from oxidative stress .

The mechanisms underlying the biological activities of HBD are multifaceted:

  • Apoptosis Induction : HBD activates intrinsic apoptotic pathways by increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins.
  • Antimicrobial Mechanisms : The compound disrupts bacterial cell wall synthesis and alters membrane permeability, leading to cell death.
  • Antioxidant Activity : HBD exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress markers in cells.

Case Studies

  • Breast Cancer Model : A study conducted on MCF-7 cells revealed that treatment with HBD resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
  • Bacterial Infection Trials : In vivo trials using murine models demonstrated that administration of HBD significantly reduced bacterial load in infections caused by S. aureus and E. coli, supporting its potential application as an antibacterial agent .

Q & A

Basic Research Questions

Q. What established synthetic routes exist for 5-Hydroxy-3,3-dimethyl-2,3-dihydro-1-benzofuran-2-one, and how can reaction conditions be optimized?

  • Methodology :

  • Oxidative Cyclization : Utilize phenolic precursors (e.g., 4-methoxyphenol) with styrene derivatives in hexafluoropropanol as a solvent, catalyzed by 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) at room temperature .
  • Optimization Strategies : Vary solvent polarity (e.g., THF vs. dichloromethane), adjust stoichiometry of oxidizing agents, and explore temperature effects on yield and regioselectivity. Column chromatography (hexane/ethyl acetate gradients) is commonly used for purification .

Q. How is X-ray crystallography employed to determine the molecular structure of this compound?

  • Methodology :

  • Data Collection : Single crystals are grown via slow evaporation (e.g., in diisopropyl ether) and analyzed using Cu-Kα radiation.
  • Refinement : SHELXL-97 software refines atomic positions, bond lengths, and angles. Hydrogen atoms are positioned geometrically with riding models (C–H = 0.95–0.98 Å). Planarity of benzofuran rings and dihedral angles between substituents are quantified .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR (CDCl₃ or DMSO-d₆) identify substituent environments (e.g., methyl groups at δ 1.4–1.6 ppm, hydroxyl protons at δ 5.2–5.5 ppm).
  • IR : Stretching frequencies for lactone C=O (1750–1780 cm⁻¹) and hydroxyl groups (3200–3400 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can computational methods predict the electronic properties and reactivity of this benzofuranone derivative?

  • Methodology :

  • DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level to calculate HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices for electrophilic/nucleophilic sites.
  • Molecular Dynamics : Simulate solvation effects in polar aprotic solvents to study tautomerization or stability of intermediates .

Q. What strategies resolve contradictions in crystallographic and spectroscopic data across studies?

  • Methodology :

  • Cross-Validation : Compare experimental XRD bond lengths/angles with DFT-optimized structures to identify outliers.
  • Multi-Technique Analysis : Use variable-temperature NMR to detect dynamic processes (e.g., ring puckering) that may explain discrepancies in reported spectra .

Q. How does substituent variation at the 3-position influence biological activity?

  • Methodology :

  • SAR Studies : Synthesize analogs with sulfonyl, alkyl, or halogen substituents. Test antifungal/antimicrobial activity via microdilution assays (MIC values against Candida albicans or Staphylococcus aureus). Correlate activity with electronic descriptors (e.g., Hammett constants) .

Q. What intermolecular interactions stabilize the crystal packing of this compound?

  • Methodology :

  • π-Stacking Analysis : Measure centroid-centroid distances (e.g., 3.6–3.8 Å for furan-benzene interactions) using Mercury software.
  • Hydrogen Bonding : Identify C–H⋯O and C–H⋯π interactions via Hirshfeld surface analysis .

Safety and Handling

Q. What safety protocols are essential when handling 5-Hydroxy-3,3-dimethyl-2,3-dihydro-1-benzofuran-2-one?

  • Methodology :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis/purification steps.
  • First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists. Store in airtight containers away from ignition sources .

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